molecular formula C10H11NO4 B1300256 2-Methyl-2-(4-nitrophenyl)propanoic acid CAS No. 42206-47-3

2-Methyl-2-(4-nitrophenyl)propanoic acid

Cat. No. B1300256
Key on ui cas rn: 42206-47-3
M. Wt: 209.2 g/mol
InChI Key: AFRRWJPNQKSTEY-UHFFFAOYSA-N
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Patent
US07935819B2

Procedure details

To a solution of 5 g of 2-(4-nitrophenyl)-2-methylpropionic acid in 40 mL of methanol, under argon, are added 4 mL of sulphuric acid. The reaction medium is heated at reflux for 3 hours and concentrated under reduced pressure. The residue is taken up in a mixture of ice-water and dichloromethane, the phases are separated and the organic phase is dried over magnesium sulphate and filtered. The filtrate is concentrated under reduced pressure to give 5.18 g of methyl 2-methyl-2-(4-nitrophenyl)propanoate in the form of a pale yellow solid, the characteristics of which are as follows:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[CH3:21]O>>[CH3:14][C:10]([C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)([CH3:15])[C:11]([O:13][CH3:21])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is taken up in a mixture of ice-water and dichloromethane
CUSTOM
Type
CUSTOM
Details
the phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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